molecular formula C18H21NO3 B12051865 Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-(methoxy-d3)-17-(methyl-d3)-, (5a,6a)-; Codeine-D6

Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-(methoxy-d3)-17-(methyl-d3)-, (5a,6a)-; Codeine-D6

Cat. No.: B12051865
M. Wt: 305.4 g/mol
InChI Key: OROGSEYTTFOCAN-JLXZPSIDSA-N
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Description

Codeine-D6 solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material is a stable-labeled internal standard used in various analytical applications. Codeine is an opiate used for its analgesic, antitussive, and sedative properties. The “D6” designation indicates that the compound is deuterated, meaning six hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Codeine-D6 involves the incorporation of deuterium into the codeine molecule. This can be achieved through several methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source and a catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of Codeine-D6 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the high pressures and temperatures required for the deuterium exchange reactions. The final product is then purified and standardized to ensure it meets the specifications for a certified reference material .

Chemical Reactions Analysis

Types of Reactions

Codeine-D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Codeine-D6 is widely used in scientific research, particularly in:

    Chemistry: As an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for accurate quantification of codeine and its metabolites.

    Biology: In studies involving the metabolic pathways of opioids.

    Medicine: For monitoring pain prescription compliance and forensic toxicology.

    Industry: Used in the development and quality control of pharmaceutical products

Mechanism of Action

Codeine-D6, like codeine, exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The deuterium atoms do not significantly alter the pharmacological activity but provide a distinct mass difference useful in analytical applications .

Comparison with Similar Compounds

Similar Compounds

  • Morphine-D6
  • Dihydrocodeine-D6
  • Hydrocodone-D6

Comparison

Codeine-D6 is unique due to its specific deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. Compared to other deuterated opioids, Codeine-D6 is specifically used for studies involving codeine metabolism and pharmacokinetics .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3,2D3

InChI Key

OROGSEYTTFOCAN-JLXZPSIDSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3[C@H](C=C4)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O

Origin of Product

United States

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